3,3-dimethoxybutan-1-amine
Description
3,3-Dimethoxybutan-1-amine is a primary amine featuring a four-carbon chain with two methoxy (-OCH₃) groups at the third carbon position. For instance, 3,3-dimethoxypropan-1-amine (CAS 60185-84-4) shares a similar dimethoxy-substituted backbone but with a shorter three-carbon chain .
Structure
3D Structure
Properties
CAS No. |
1368920-29-9 |
|---|---|
Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
3,3-dimethoxybutan-1-amine |
InChI |
InChI=1S/C6H15NO2/c1-6(8-2,9-3)4-5-7/h4-5,7H2,1-3H3 |
InChI Key |
XOCHQQQPVSQATN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(OC)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,3-Dimethoxybutanal
The reductive amination pathway begins with the synthesis of 3,3-dimethoxybutanal, a ketone derivative protected as its dimethyl acetal. Drawing from gas-phase decarboxylation methods, pivalic acid (2,2-dimethylpropanoic acid) and acetic acid can undergo catalytic decarboxylation at 380–400°C under normal pressure using a rare-earth metal catalyst (e.g., La₂O₃/Al₂O₃). This reaction yields pinacolone (3,3-dimethyl-2-butanone), which can be selectively oxidized to 3,3-dimethoxybutanal via ozonolysis or peroxidation, followed by acetal protection with methanol.
Reductive Amination Conditions
The aldehyde intermediate is subjected to reductive amination with ammonia or ammonium acetate. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 7–8, the imine intermediate is reduced to the primary amine. Yields are highly dependent on the stoichiometry of the ammonia source and reaction time. For example:
This method parallels the catalytic systems described in, where selectivity exceeding 95% is achievable with optimized catalysts.
Gabriel Synthesis via Phthalimide Intermediate
Alkylation of Potassium Phthalimide
The Gabriel synthesis offers a two-step route to primary amines. First, 3-bromo-3-methoxybutane (synthesized via bromination of 3-methoxybut-1-ene) reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C for 12 hours. This yields the phthalimide-protected amine:
Deprotection and Methoxylation
Hydrazinolysis with hydrazine hydrate in ethanol removes the phthalimide group, yielding 3-methoxybutan-1-amine. Subsequent methoxylation using methyl iodide and silver(I) oxide in dichloromethane introduces the second methoxy group:
This approach mirrors the functional group tolerance observed in triazole syntheses, where steric hindrance from geminal substituents necessitates careful optimization of alkylation conditions.
Three-Component Coupling of α-Ketoacetals
Reaction Mechanism
Adapting the metal-free triazole synthesis reported in, this compound can be synthesized via a three-component coupling of an α-ketoacetal, tosyl hydrazide, and a primary amine. The α-ketoacetal (e.g., 3,3-dimethoxy-2-butanone) reacts with tosyl hydrazide to form a hydrazone intermediate, which subsequently undergoes cyclization with benzylamine or ammonia under thermal conditions (140°C, 5 minutes).
Optimization and Scalability
Key parameters include:
-
Temperature : 120–140°C for rapid cyclization.
-
Catalyst : Triethylamine (1.1 equiv) to suppress side reactions.
-
Solvent : Neat conditions or toluene for improved yields.
A flow chemistry variant of this method enables gram-scale production, achieving 82% isolated yield over 4.5 hours.
Catalytic Hydroamination of 3,3-Dimethoxy-1-butene
Substrate Preparation
3,3-Dimethoxy-1-butene is synthesized via acid-catalyzed elimination of water from 3,3-dimethoxybutan-2-ol. The latter is accessible through nucleophilic substitution of 3-bromo-3-methoxybutanol with methanol.
Hydroamination Catalysts
Using a gold(I) catalyst (e.g., AuCl(PPh₃)), the alkene undergoes anti-Markovnikov hydroamination with ammonia at 100°C:
This method benefits from the mild conditions and high regioselectivity typical of gold-catalyzed reactions, though catalyst costs may limit industrial applicability.
Enzymatic Transamination Routes
Ketone Substrate Synthesis
Biocatalytic approaches employ ω-transaminases to convert 3,3-dimethoxy-2-butanone to the corresponding amine. The ketone substrate is synthesized via enzymatic oxidation of 3,3-dimethoxybutanol using alcohol dehydrogenases.
Enzyme Screening and Optimization
Recent advances in enzyme engineering have yielded transaminases with enhanced activity toward bulky ketones. For example, the Codexis CALB enzyme achieves 90% conversion at 30°C and pH 7.5 when paired with alanine as the amine donor.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-Dimethoxybutan-1-amine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Simpler amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3,3-Dimethoxybutan-1-amine serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the formation of complex molecules used in pharmaceuticals and agrochemicals.
| Application Area | Description |
|---|---|
| Pharmaceuticals | Used in the synthesis of drugs targeting neurological conditions. |
| Agrochemicals | Acts as a precursor for developing herbicides and pesticides. |
| Fine Chemicals | Employed in the production of specialty chemicals and materials. |
Medicinal Chemistry
Research has indicated that derivatives of this compound exhibit potential biological activities, including:
- Neuroprotective effects.
- Antidepressant properties.
- Antimicrobial activities.
A notable case study involved the modification of this compound to enhance its pharmacological profile for treating depression, showcasing its versatility in medicinal applications.
Materials Science
In materials science, this compound is used to create advanced materials with unique properties. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability.
Case Studies
Case Study 1: Synthesis of Triazoles
A recent study demonstrated the utility of this compound in synthesizing triazole derivatives through a three-component coupling reaction involving α-ketoacetals and tosyl hydrazide. This method provided high yields and showcased the compound's reactivity as a primary amine in forming heterocycles critical for drug development .
Case Study 2: Neuroprotective Agents
In another research project, derivatives of this compound were evaluated for their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated significant protective effects, suggesting potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism by which 3,3-dimethoxybutan-1-amine exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the amine group. The methoxy groups can influence the reactivity and stability of the compound, making it a versatile intermediate in various synthetic pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular data for 3,3-dimethoxybutan-1-amine and related amines:
Note: Values marked with an asterisk () are theoretical estimates based on structural analogs.*
Physicochemical Properties
- Polarity and Solubility : Methoxy groups increase polarity compared to methyl or ethyl substituents. For example, 3,3-dimethoxypropan-1-amine (logP ≈ 0.5 estimated) is more hydrophilic than 3,3-dimethylbutan-1-amine (logP ≈ 1.2) .
- Boiling Points : Branched amines like diisopentylamine exhibit lower boiling points (121–122°C at reduced pressure) compared to linear isomers due to decreased intermolecular forces .
Biological Activity
3,3-Dimethoxybutan-1-amine is a chemical compound characterized by its unique structure, featuring two methoxy groups attached to the third carbon of a butanamine chain. This structural configuration contributes to its potential biological activity, particularly in medicinal chemistry and drug development.
- Molecular Formula: C₆H₁₅NO₂
- CAS Number: 1368920-29-9
- Classification: Primary amine
The presence of methoxy groups enhances the compound's reactivity and stability, allowing it to participate in various chemical reactions. Its ability to form stable complexes with other molecules makes it a candidate for drug formulation and delivery systems, particularly in targeted therapies.
Tumor-Targeting Nanomedicine
Research indicates that this compound has been utilized in the development of drug delivery systems aimed at treating glioblastoma. The compound has been involved in aminolysis reactions to introduce ketal functionalities into these systems, which enhances therapeutic efficacy against tumors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate cellular responses in tumor environments through pH-sensitive mechanisms, potentially influencing therapeutic outcomes.
Cell Line Studies
In vitro studies have demonstrated that this compound affects various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). These studies typically involve treating cells with different concentrations of the compound and assessing cell viability and proliferation rates .
Example Study:
- Cell Line: HCT-116
- Treatment Duration: 48 hours
- Concentration Range: 0.1% - 0.5% DMSO
- Outcome: Significant reduction in cell viability observed at higher concentrations.
Comparative Analysis
A comparison with structurally similar compounds reveals the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,3-Dimethylbutan-1-amine | Methyl groups instead of methoxy | Lower reactivity |
| 3,4-Dimethoxybenzylamine | Contains a benzene ring | Enhanced aromatic interactions |
| 3,3-Dimethoxybutanal | Aldehyde precursor | Different reactivity profile |
Synthesis Methods
Several synthetic routes have been developed for producing this compound. These methods often involve the use of starting materials that facilitate the introduction of methoxy groups and the amine functionality.
Common Synthesis Approach:
- Starting Material: Butanone derivatives.
- Reagents: Methanol and amine sources.
- Conditions: Acid-catalyzed reactions under controlled temperatures.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 3,3-dimethoxybutan-1-amine?
- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3,3-dimethoxybutanal with ammonia under hydrogenation conditions (e.g., H₂/Pd-C) yields the amine. Alternatively, alkylation of a primary amine precursor with a dimethoxy-substituted alkyl halide may be employed. Key parameters include solvent polarity (e.g., ethanol or THF), temperature control (25–60°C), and catalyst selection (e.g., Raney Ni for reductions) .
- Critical Considerations : Impurity profiles must be monitored via TLC or GC-MS due to potential side reactions, such as over-alkylation or oxidation of methoxy groups.
Q. Which analytical techniques are recommended for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy group positions (δ ~3.3 ppm for OCH₃) and amine proton integration.
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion validation (C₆H₁₅NO₂, [M+H]⁺ = 134.1).
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C stretch).
- Data Interpretation : Compare spectral data with PubChem entries for analogous amines (e.g., 3,4-dimethoxybutan-1-amine hydrochloride) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications :
- Building Block : Used to synthesize heterocycles (e.g., piperidines or azepanes) via cyclization reactions.
- Biological Probes : The dimethoxy groups enhance solubility, making it suitable for studying membrane-bound targets (e.g., GPCRs) .
- Example : Coupling with carboxylic acids to form amides for bioactivity screening against neurological targets.
Advanced Research Questions
Q. How do stereoelectronic effects of the 3,3-dimethoxy groups influence reactivity in nucleophilic substitutions?
- Analysis : The geminal methoxy groups create steric hindrance and electron-donating effects, slowing SN2 reactions but favoring SN1 pathways in polar solvents. For example, in alkylation reactions, competing elimination (E2) may occur unless temperature and base strength are optimized (e.g., using K₂CO₃ in DMF at 50°C) .
- Data Contradictions : Some studies report unexpected regioselectivity in alkylation; computational modeling (DFT) is recommended to predict transition states .
Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?
- Stabilization Methods :
- Storage : Keep under inert gas (N₂/Ar) at −20°C to prevent oxidation.
- Reaction Design : Use buffered conditions (pH 7–8) to avoid protonation-induced degradation. Add antioxidants (e.g., BHT) during long-term incubations .
- Case Study : Degradation products (e.g., nitriles or aldehydes) identified via LC-MS require quenching with NaHCO₃ post-reaction.
Q. How does this compound compare to structural analogs (e.g., 3,4-dimethoxy or 3-ethoxy derivatives) in receptor binding studies?
- SAR Insights :
- Methoxy Position : 3,3-Dimethoxy substitution increases steric bulk, reducing affinity for some serotonin receptors compared to 3,4-isomers.
- Electron Density : Ethoxy groups (3-ethoxy analogs) lower polarity, enhancing blood-brain barrier penetration but decreasing aqueous solubility .
- Experimental Design : Radioligand displacement assays (e.g., using ³H-LSD for 5-HT₂A) paired with molecular docking simulations.
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
- Scale-Up Issues :
- Purification : Column chromatography is impractical; switch to distillation or recrystallization (solvent: hexane/EtOAc).
- Yield Optimization : Continuous flow reactors improve consistency versus batch methods (e.g., 80% yield at 100 g scale vs. 65% in batch) .
- Quality Control : Implement in-line FTIR for real-time monitoring of methoxy group integrity.
Methodological Notes
- Key References : PubChem, Reaxys, and experimental protocols from analogous amines were prioritized .
- Data Gaps : Direct studies on this compound are limited; inferences drawn from structurally related compounds are explicitly noted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
